molecular formula C8H8BrNO2 B1380550 2-Bromo-1-(6-methoxypyridin-2-yl)ethan-1-one CAS No. 1186113-50-7

2-Bromo-1-(6-methoxypyridin-2-yl)ethan-1-one

Cat. No.: B1380550
CAS No.: 1186113-50-7
M. Wt: 230.06 g/mol
InChI Key: JAXGQRZSXWUJDV-UHFFFAOYSA-N
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Description

2-Bromo-1-(6-methoxypyridin-2-yl)ethan-1-one is a brominated ketone featuring a 6-methoxypyridin-2-yl substituent. It serves as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds. The compound is synthesized via bromination of 1-(6-methoxypyridin-2-yl)ethan-1-one under optimized conditions. Reported yields reach up to 53% in the CuBr-bpy catalytic system, yielding a yellow oil product . Key spectroscopic data include:

  • IR: 3082 cm⁻¹ (C-H aromatic), 1715 cm⁻¹ (C=O), 1597 cm⁻¹ (pyridine ring vibrations) .
  • ¹H NMR: δ 3.96 ppm (3H, OCH₃), δ 4.77 ppm (2H, BrCH₂), and aromatic proton signals between δ 6.96–6.98 ppm .

Properties

IUPAC Name

2-bromo-1-(6-methoxypyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8-4-2-3-6(10-8)7(11)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXGQRZSXWUJDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186113-50-7
Record name 2-bromo-1-(6-methoxypyridin-2-yl)ethan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(6-methoxypyridin-2-yl)ethan-1-one typically involves the bromination of a precursor compound. One common method involves the reaction of 6-methoxypyridin-2-yl ethanone with bromine in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .

Mechanism of Action

The mechanism of action of 2-Bromo-1-(6-methoxypyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to target molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Findings :

  • Pyridin-4-yl derivatives are often utilized as salts (e.g., HBr) to improve stability in catalytic applications .

Indole and Isoxazole Derivatives

Compound Name Substituent Yield Melting Point (°C) Molecular Weight (g/mol) Biological Activity
2-Bromo-1-(5-methoxy-1H-indol-3-yl)ethan-1-one 5-Methoxy-indol-3-yl 35–40% 135–190 282.13 5-HT6 receptor ligands
2-Bromo-1-(5-methyl-3-phenylisoxazol-4-yl)ethan-1-one 5-Methyl-3-phenyl-isoxazol-4-yl N/A N/A 280.12 Building block for bioactive molecules

Key Findings :

  • Indole derivatives exhibit lower yields (30–40%) due to steric hindrance during sulfonylation .
  • Isoxazole-containing compounds are prioritized for their thermal stability and role in synthesizing antimicrobial agents .

Halogenated Aromatic Derivatives

Compound Name Substituent Yield Physical State Molecular Weight (g/mol) Hazard Profile
2-Bromo-1-(3,5-difluorophenyl)ethan-1-one 3,5-Difluorophenyl N/A Colorless solid 237.04 Flammable/Corrosive
2-Bromo-1-(4-chlorothiophen-2-yl)ethan-1-one 4-Chloro-thiophen-2-yl N/A N/A 239.51 COX/LOX inhibition (IC₅₀ > 11 μM)

Key Findings :

  • Thiophene derivatives show moderate anti-inflammatory activity but are less potent than zileuton (IC₅₀ = 11 μM for 5-LOX) .

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s yield (53%) is superior to indole derivatives (30–40%), highlighting the efficiency of pyridine-directed bromination .
  • Structural-Activity Relationships : Electron-donating groups (e.g., methoxy) enhance reactivity in cross-coupling reactions, whereas electron-withdrawing groups (e.g., sulfonyl) improve solubility but reduce nucleophilicity .
  • Safety Considerations : Brominated ketones with halogenated aryl groups (e.g., 3,5-difluorophenyl) require careful handling due to flammability and corrosivity .

Biological Activity

2-Bromo-1-(6-methoxypyridin-2-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a methoxy-substituted pyridine ring, which contribute to its reactivity and biological interactions. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

  • Molecular Formula : C_9H_10BrN_1O_1
  • Molecular Weight : Approximately 229.09 g/mol
  • Structural Features : The presence of the bromine atom suggests potential for nucleophilic substitution reactions, while the methoxy group enhances solubility in organic solvents.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. The compound has been studied for its potential to inhibit enzymes involved in cancer and inflammatory pathways. Its ability to form covalent bonds with nucleophilic sites on proteins may modulate their activity, making it a promising candidate for further exploration in medicinal chemistry.

Antimicrobial Properties

Preliminary studies suggest that this compound may also possess antimicrobial properties. Similar compounds have demonstrated efficacy against various pathogens, indicating that this compound could be effective against certain bacterial strains. This potential is particularly relevant in the context of antibiotic resistance, where new antimicrobial agents are urgently needed .

The mechanism of action for this compound involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of enzyme activity. This interaction is critical for understanding the compound's therapeutic applications and pharmacokinetic properties .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
2-Bromo-1-(6-methylpyridin-2-yl)ethan-1-oneSimilar brominated pyridine structureDifferent methyl substitution affecting biological activity
2-Bromo-1-(4-methoxypyridin-2-yl)ethanoneContains a different methoxy substitutionVarying enzyme inhibition profiles
1-(3-Bromo-2-methoxyphenyl)ethanoneBrominated phenyl instead of pyridineDistinct reactivity profile affecting therapeutic potential

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Enzyme Inhibition Studies : A study demonstrated that this compound effectively inhibited specific kinases involved in cancer pathways, suggesting a mechanism that could be exploited for therapeutic development.
  • Antimicrobial Efficacy : Research indicated that this compound exhibited antibacterial activity against certain Gram-positive bacteria, highlighting its potential as an antimicrobial agent.
  • Pharmacokinetic Profiling : Investigations into the pharmacokinetic properties of the compound revealed favorable absorption characteristics, which are critical for its development as a drug candidate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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